N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide
Description
N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core fused with a dihydro-oxo moiety. Key structural elements include:
- 4-ethylphenyl substituent: Provides steric bulk and modulates electronic properties.
- Thioacetamide linker: Enhances flexibility and sulfur-mediated interactions (e.g., hydrogen bonding or hydrophobic effects).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[2-(4-ethylphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-14-7-9-15(10-8-14)18-11-19-21(30)25-26-22(28(19)27-18)31-13-20(29)24-12-16-5-3-4-6-17(16)23/h3-11H,2,12-13H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOZGYOYCZJVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-d][1,2,4]triazin-2-yl structure, followed by the introduction of the 4-ethylphenyl group. The final steps involve the attachment of the 2-chlorobenzyl group and the thioacetamide moiety under controlled conditions. Common reagents used in these reactions include chlorinating agents, thioacetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Aromatic Substituents
- 4-Ethylphenyl vs. Methoxy groups enhance electron density, which may improve binding to polar active sites but reduce metabolic stability.
- 2-Chlorobenzyl vs. 4-Chlorobenzyl :
- Ortho-chloro substitution (target) introduces steric hindrance, possibly limiting rotational freedom compared to para-substituted analogs (e.g., N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide ).
Functional Group Modifications
- Thioacetamide vs. Acetamide :
Key Research Findings
- Substituent Positioning : Ortho-chloro substitution (target) vs. para-chloro (e.g., ) impacts steric effects and binding pocket compatibility .
- Heterocycle Rigidity: The dihydropyrazolo-triazin core (target) may offer conformational restraint compared to non-dihydro analogs, improving target selectivity .
- Thioether Stability : Thioacetamide-containing compounds (target, ) may exhibit slower hepatic clearance than oxygen-linked analogs due to reduced susceptibility to esterase hydrolysis .
Biological Activity
N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a chlorobenzyl moiety linked to a thioacetamide group and a dihydropyrazolo[1,5-d][1,2,4]triazin moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer activity against several cancer cell lines. The following table summarizes key findings regarding its efficacy:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.39 | Induction of apoptosis |
| NCI-H460 | 0.46 | Cell cycle arrest at G1 phase |
| HepG2 | 0.74 | Inhibition of kinase activity |
| A549 | 0.28 | Autophagy induction without apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle in the G1 phase, preventing cancer cells from proliferating.
- Kinase Inhibition : The compound inhibits specific kinases involved in cancer cell growth and survival.
Study 1: Efficacy Against MCF-7 Cells
In a study focusing on breast cancer (MCF-7), this compound exhibited an IC50 value of 0.39 µM. This indicates strong cytotoxicity and suggests its potential as a therapeutic agent for breast cancer treatment .
Study 2: Impact on NCI-H460 Cells
Another research effort evaluated the compound's effects on lung cancer cells (NCI-H460). Results showed an IC50 value of 0.46 µM, with significant cell cycle arrest observed at the G1 phase. These findings underscore the compound's ability to impede cancer progression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
